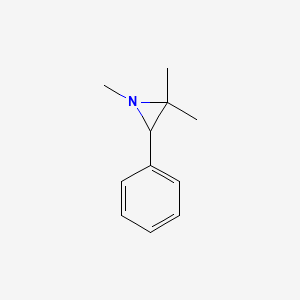

1,2,2-Trimethyl-3-phenylaziridine

CAS No.:

Cat. No.: VC16193468

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 1,2,2-trimethyl-3-phenylaziridine |

| Standard InChI | InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

| Standard InChI Key | SOJLUMSKGCNGIB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(N1C)C2=CC=CC=C2)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1,2-Dimethyl-3-phenylaziridine belongs to the aziridine family, featuring a strained three-membered ring system with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The compound’s IUPAC name, 1,2-dimethyl-3-phenylaziridine, reflects the positions of its substituents: two methyl groups on the nitrogen and adjacent carbon, and a phenyl group on the third carbon (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.991 g/cm³ | |

| Boiling Point | 195.5°C at 760 mmHg | |

| Flash Point | 64.5°C | |

| LogP (Partition Coefficient) | 1.9995 | |

| Exact Mass | 147.10500 Da |

The compound’s SMILES notation (CC1C(N1C)C2=CC=CC=C2) and InChIKey (MKCZABZZOZOQTK-UHFFFAOYSA-N) provide unambiguous representations of its structure . Computational descriptors such as a hydrogen bond acceptor count of 1 and rotatable bond count of 1 underscore its rigid, compact geometry .

Synthetic Pathways

Oxidative C(sp³)–H Amination

Recent advances in intramolecular oxidative amination have enabled the stereoselective synthesis of trans-aziridines. For example, Tan et al. demonstrated that β-amino ketones treated with FeCl₃·6H₂O and trimethylsilyl chloride (TMSCl) undergo cyclization to form aziridines in high yields . Applying this methodology to a β-amino ketone precursor with methyl and phenyl groups could yield 1,2-dimethyl-3-phenylaziridine.

Table 2: Representative Aziridine Synthesis Conditions

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Modified Wenker | TrtCl, H₂SO₄ | 60–75% | |

| Oxidative Amination | FeCl₃·6H₂O, TMSCl | 80–93% |

Reactivity and Applications

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic ring-opening reactions, making it valuable in medicinal chemistry. For instance, copper(II) trifluoromethanesulfonate-catalyzed reactions with silanes produce functionalized amines . The phenyl group in 1,2-dimethyl-3-phenylaziridine could direct regioselective attacks, while the methyl groups influence steric outcomes.

Thermal Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume